![molecular formula C20H33ClN2O3 B4394916 2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride](/img/structure/B4394916.png)
2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride
Übersicht
Beschreibung
2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride, also known as BMA-168, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride has been found to have potential therapeutic applications in various medical fields, including neurology, cardiology, and oncology. In neurology, 2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, 2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride has been found to have antiarrhythmic properties and can be used to treat heart rhythm disorders. In oncology, 2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride has been shown to have antitumor effects and can be used in cancer treatment.
Wirkmechanismus
2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride acts on the voltage-gated sodium channels in the body, inhibiting their activity. This results in the suppression of abnormal electrical activity in the brain and heart, making it an effective treatment for neurological and cardiac disorders.
Biochemical and Physiological Effects:
2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride has been found to have several biochemical and physiological effects on the body. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which can improve mood and cognitive function. 2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride has also been found to decrease the levels of inflammatory cytokines, which can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. It has also been found to have low toxicity levels in animal studies. However, 2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride has some limitations as a research tool. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret research findings.
Zukünftige Richtungen
There are several future directions for research on 2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride. One area of interest is the development of more potent and selective analogs of 2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride that can be used in the treatment of neurological and cardiac disorders. Another area of interest is the investigation of the long-term effects of 2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride on the body, particularly in the context of chronic diseases such as Alzheimer's and Parkinson's. Finally, research on the use of 2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride in cancer treatment is also an area of active investigation.
Eigenschaften
IUPAC Name |
2-[4-(butylaminomethyl)-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-4-12-21-14-16-10-11-18(19(13-16)24-2)25-15-20(23)22-17-8-6-5-7-9-17;/h10-11,13,17,21H,3-9,12,14-15H2,1-2H3,(H,22,23);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUZGQDERDXNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)OCC(=O)NC2CCCCC2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(butylaminomethyl)-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394834.png)

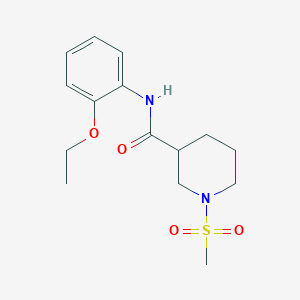
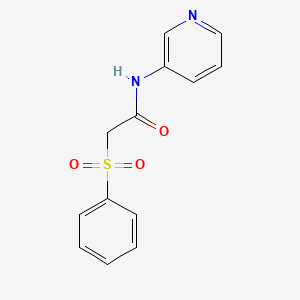


![methyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B4394877.png)
![dimethyl 5-amino-2-methyl-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394880.png)

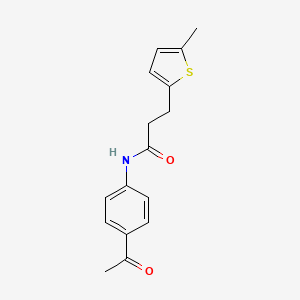
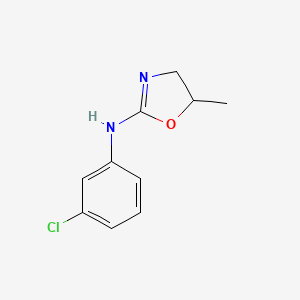
![5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole](/img/structure/B4394902.png)
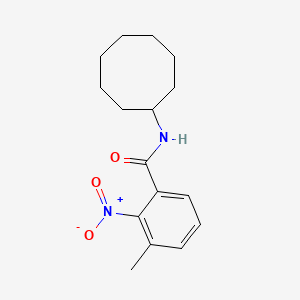
![2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide](/img/structure/B4394915.png)